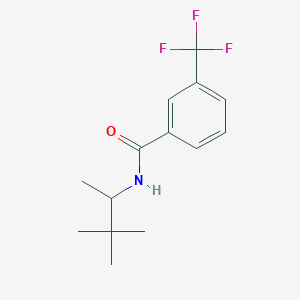
N-(3,3-DIMETHYL-2-BUTANYL)-3-(TRIFLUOROMETHYL)BENZAMIDE
概要
説明
N-(3,3-DIMETHYL-2-BUTANYL)-3-(TRIFLUOROMETHYL)BENZAMIDE: is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions:
- The synthesis of N-(3,3-DIMETHYL-2-BUTANYL)-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 3,3-dimethyl-2-butanamine under appropriate conditions.
- Common reagents used in this synthesis include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine).
- The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods:
- Industrial production may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
- Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the amide or alkyl groups, under strong oxidizing conditions.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products:
- Oxidation may yield carboxylic acids or ketones.
- Reduction typically produces amines.
- Substitution reactions can lead to various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology and Medicine:
- Potential applications in drug design and development due to its unique structural features.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用機序
Molecular Targets and Pathways:
- The exact mechanism of action would depend on the specific application and context in which the compound is used.
- In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
- The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.
類似化合物との比較
N-(3,3-DIMETHYL-2-BUTANYL)-3-METHYLBENZAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(3,3-DIMETHYL-2-BUTANYL)-4-(TRIFLUOROMETHYL)BENZAMIDE: Similar structure but with the trifluoromethyl group at the para position.
N-(3,3-DIMETHYL-2-BUTANYL)-3-(TRIFLUOROMETHYL)ANILINE: Similar structure but with an aniline group instead of a benzamide.
Uniqueness:
- The presence of the trifluoromethyl group at the meta position provides unique electronic and steric properties.
- This compound may exhibit different reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-9(13(2,3)4)18-12(19)10-6-5-7-11(8-10)14(15,16)17/h5-9H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAGRWOAXDHWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4557307.png)
![2-[[2-[(4-Bromophenyl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B4557309.png)
![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4557312.png)
![2-(4-nitrophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4557314.png)
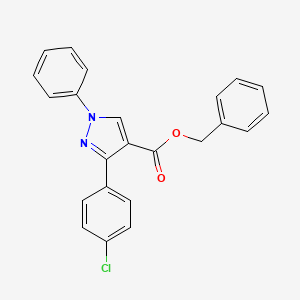
![N-[4-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4557334.png)
![3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4557336.png)
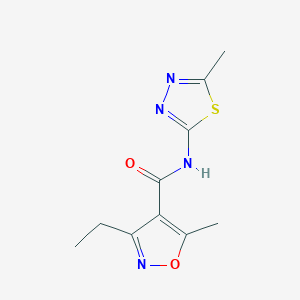
![N-(2-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4557352.png)
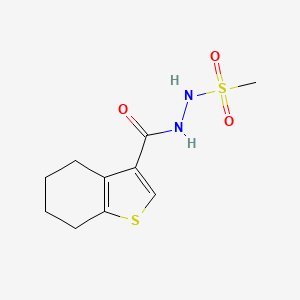
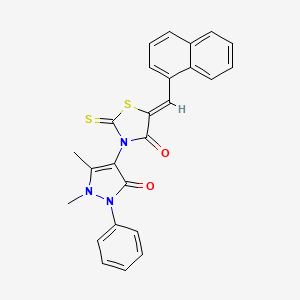
![N~4~-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4557371.png)
![N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE](/img/structure/B4557374.png)
![6-[4-(3-Chlorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4557380.png)
